![molecular formula C17H14N2OS B2785706 N-(3-prop-2-ynylbenzo[g][1,3]benzothiazol-2-ylidene)propanamide CAS No. 868674-38-8](/img/structure/B2785706.png)
N-(3-prop-2-ynylbenzo[g][1,3]benzothiazol-2-ylidene)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-prop-2-ynylbenzo[g][1,3]benzothiazol-2-ylidene)propanamide, also known as MPT0B392, is a synthetic compound that has been studied for its potential use in cancer treatment. It belongs to the class of compounds known as benzothiazoles, which have been found to exhibit anti-cancer activity.
Scientific Research Applications
N-(3-prop-2-ynylbenzo[g][1,3]benzothiazol-2-ylidene)propanamide has been studied extensively for its potential use in cancer treatment. It has been found to exhibit anti-cancer activity against a wide range of cancer cell lines, including lung cancer, breast cancer, and colon cancer. This compound has also been shown to inhibit tumor growth in animal models of cancer.
Mechanism of Action
The mechanism of action of N-(3-prop-2-ynylbenzo[g][1,3]benzothiazol-2-ylidene)propanamide is not fully understood, but it is believed to involve the inhibition of several signaling pathways that are involved in cancer cell growth and survival. This compound has been shown to inhibit the activity of several kinases, including AKT, mTOR, and ERK, which are known to be involved in cancer cell proliferation and survival.
Biochemical and Physiological Effects
This compound has been found to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit cancer cell migration and invasion, which are important processes in cancer metastasis. In addition, this compound has been found to sensitize cancer cells to radiation therapy, which may enhance the effectiveness of this treatment modality.
Advantages and Limitations for Lab Experiments
One advantage of using N-(3-prop-2-ynylbenzo[g][1,3]benzothiazol-2-ylidene)propanamide in lab experiments is that it exhibits broad-spectrum anti-cancer activity, making it a potentially useful tool for studying various types of cancer. However, one limitation is that the synthesis of this compound is relatively complex and low-yielding, which may limit its availability for research purposes.
Future Directions
There are several potential future directions for research on N-(3-prop-2-ynylbenzo[g][1,3]benzothiazol-2-ylidene)propanamide. One area of interest is the development of more efficient synthesis methods for this compound, which would make it more readily available for research purposes. Another area of interest is the investigation of the potential of this compound as a combination therapy with other anti-cancer agents, which may enhance its effectiveness in treating cancer. Additionally, further studies are needed to fully elucidate the mechanism of action of this compound and to identify potential biomarkers that may predict its efficacy in cancer treatment.
Synthesis Methods
The synthesis of N-(3-prop-2-ynylbenzo[g][1,3]benzothiazol-2-ylidene)propanamide involves several steps. First, 2-aminobenzothiazole is converted to the corresponding acyl chloride using thionyl chloride. Then, propargylamine is added to the acyl chloride to form the intermediate product. Finally, the intermediate product is reacted with propionyl chloride to yield this compound. The overall yield of the synthesis is around 30%.
properties
IUPAC Name |
N-(3-prop-2-ynylbenzo[g][1,3]benzothiazol-2-ylidene)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2OS/c1-3-11-19-14-10-9-12-7-5-6-8-13(12)16(14)21-17(19)18-15(20)4-2/h1,5-10H,4,11H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWVOBBRHBPIHOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N=C1N(C2=C(S1)C3=CC=CC=C3C=C2)CC#C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.